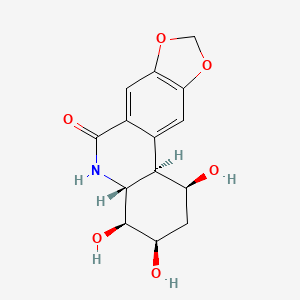

(+)-2,7-Dideoxypancratistatin

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H15NO6 |

|---|---|

Peso molecular |

293.27 g/mol |

Nombre IUPAC |

(1S,3R,4S,4aR,11bR)-1,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO6/c16-7-3-8(17)13(18)12-11(7)5-1-9-10(21-4-20-9)2-6(5)14(19)15-12/h1-2,7-8,11-13,16-18H,3-4H2,(H,15,19)/t7-,8+,11-,12+,13+/m0/s1 |

Clave InChI |

DAJUDMPFTLBNMJ-SVUNVAICSA-N |

SMILES |

C1C(C2C(C(C1O)O)NC(=O)C3=CC4=C(C=C23)OCO4)O |

SMILES isomérico |

C1[C@@H]([C@H]2[C@H]([C@@H]([C@@H]1O)O)NC(=O)C3=CC4=C(C=C23)OCO4)O |

SMILES canónico |

C1C(C2C(C(C1O)O)NC(=O)C3=CC4=C(C=C23)OCO4)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Strategies for + 2,7 Dideoxypancratistatin

Historical Evolution of Synthetic Approaches to Phenanthridone Alkaloids

The journey to synthesize phenanthridone alkaloids has been marked by diverse and evolving strategies. tcu.edu Early efforts in the field date back several decades, with the first racemic synthesis of lycoricidine (B35470), a related alkaloid, accomplished in 1975 by Ohta and Kimoto. tcu.edu This initial approach involved an A→C→B-ring synthesis sequence, beginning with a Diels-Alder reaction to form the C-ring, followed by a Curtius rearrangement and electrophilic cyclization to construct the B-ring. tcu.edu

The Diels-Alder cycloaddition has remained a popular and powerful tool for constructing the C-ring of these natural products. nih.gov Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully applied. nih.gov More recent innovations include the use of tandem cascade sequences, such as a one-pot Stille/intramolecular Diels-Alder cycloaddition, to rapidly assemble the core structure. nih.gov The development of photocatalyzed reactions and methods involving C-H bond activation represents the latest frontier in the synthesis of these complex molecules, offering more environmentally friendly and step-economical routes. nih.gov The synthesis of (+)-2,7-Dideoxypancratistatin serves as a prime example of how these advanced strategies are harnessed to tackle the formidable challenges posed by this class of alkaloids. rsc.orgrsc.org

Retrosynthetic Analysis and Strategic Disconnections for the this compound Core

The design of a successful synthesis for a complex molecule like this compound hinges on a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. scripps.eduox.ac.ukscitepress.org For the phenanthridone alkaloids, a key challenge is the stereocontrolled installation of multiple hydroxyl groups on the C-ring and the establishment of the correct stereochemistry at the B/C ring junction. rsc.orgrsc.org

A novel retrosynthetic strategy for this compound is outlined in the work of Pandey and colleagues. rsc.orgrsc.org Their approach identified two crucial disconnections. The primary disconnection breaks the lactam ring (N-C=O bond) and the C4a-C4b bond, simplifying the tricyclic phenanthridone core into a bicyclic intermediate. This leads back to a key precursor, an N-aryl substituted cyclohexene (B86901) derivative.

The second and most critical strategic disconnection involves the C-4a and C-10b bond, which forms the B-ring. This disconnection points to an intramolecular cyclization as the key forward-synthetic step. rsc.orgrsc.org Specifically, this strategy envisioned a Photoinduced Electron Transfer (PET) initiated cyclization of a silyl (B83357) enol ether onto an electron-rich aromatic ring to form this crucial carbon-carbon bond. rsc.orgrsc.org This approach is particularly advantageous as it allows for the construction of the highly functionalized C-ring from a chiral pool starting material, ensuring the correct absolute stereochemistry in the final product. rsc.orgrsc.org The chosen chiral precursor was the naturally abundant D-(−)-quinic acid, which provides a scaffold to build the oxygenated C-ring system. rsc.orgrsc.org

This retrosynthetic plan is summarized below:

| Target Molecule | Key Intermediate 1 | Key Intermediate 2 | Chiral Starting Material |

| This compound | N-Aryl Bicyclic Amide | Silyl Enol Ether with Aromatic Moiety | D-(−)-Quinic Acid |

This analysis highlights a convergent and stereocontrolled route where the complexities of the C-ring are addressed early by using a chiral starting material, and the core tricyclic system is assembled late in the synthesis via a powerful C-C bond-forming cyclization. rsc.orgrsc.org

Total Synthesis of this compound as a Model Study

The total synthesis of this compound has been successfully executed, serving as a proof-of-concept for a new strategic approach applicable to the broader family of phenanthridone alkaloids. rsc.orgrsc.orgias.ac.innih.gov This synthesis validates the retrosynthetic strategy centered on a key Photoinduced Electron Transfer (PET) initiated carbocyclization. rsc.orgrsc.org

The synthesis commenced with D-(−)-quinic acid as the chiral starting material to construct the highly oxygenated C-ring. rsc.orgrsc.org Through a series of established chemical transformations, D-(−)-quinic acid was converted into a key aldehyde intermediate. This aldehyde was then coupled with an organometallic reagent derived from a protected 2-bromoaniline (B46623) derivative. The resulting alcohol was oxidized to a ketone, which was subsequently converted into a silyl enol ether. This precursor contains both the electron-rich aromatic ring and the silyl enol ether moiety required for the key cyclization step. rsc.org

The pivotal moment in the synthesis is the PET-initiated carbocyclization. rsc.orgrsc.org Irradiation of the silyl enol ether precursor in the presence of a photosensitizer initiated an electron transfer, leading to the formation of a radical cation. This intermediate then underwent a highly regioselective intramolecular cyclization to form the crucial C4a-C10b bond, thereby constructing the B-ring and establishing the phenanthridone core. rsc.org The reaction proceeds to create the trans-fused B/C ring junction, a characteristic feature of pancratistatin (B116903) and its analogues. rsc.orgrsc.org

Achieving precise control over stereochemistry is a paramount challenge in the synthesis of polyhydroxylated natural products like the phenanthridone alkaloids. rsc.orgrsc.org In the synthesis of this compound, stereocontrol is masterfully handled by employing a chiral pool strategy. rsc.orgethz.ch

The foundation of the enantioselective control lies in the choice of D-(−)-quinic acid as the starting material. rsc.orgrsc.org This naturally occurring, enantiomerically pure compound contains multiple stereocenters. By carrying this chiral scaffold through the synthetic sequence, the absolute stereochemistry of the substituents on the C-ring of the final product is pre-determined. This approach elegantly circumvents the need for a separate, often complex, asymmetric induction step later in the synthesis. ethz.ch

Diastereoselective control is critical during the ring-forming reactions. The key PET-initiated carbocyclization step to form the B-ring proceeds with notable stereoselectivity. rsc.org The cyclization establishes the crucial trans-fused B/C ring junction. rsc.orgrsc.org This stereochemical outcome is dictated by the transition state geometry of the cyclization, where the bulky substituents preferentially adopt a configuration that minimizes steric interactions, leading to the thermodynamically more stable trans-fused product.

Other synthetic approaches towards related phenanthridone alkaloids have utilized different methods for stereocontrol. nih.gov These include:

Substrate-controlled reactions: Where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. ethz.ch

Reagent-controlled reactions: Employing chiral reagents or catalysts to induce asymmetry. ethz.ch

Enzymatic reactions: Using enzymes to perform highly stereoselective transformations, such as the dihydroxylation of aromatic rings. acs.orgresearchgate.net

The synthesis of this compound, however, provides a clear and effective example of how a chiral pool strategy can be leveraged to solve the complex stereochemical puzzle presented by this family of alkaloids. rsc.org

The construction of the phenanthridone's tricyclic framework relies on strategic carbon-carbon bond-forming reactions. In the synthesis of this compound and its analogues, several powerful methodologies have been employed.

A cornerstone of a novel and efficient synthesis of this compound is the use of a Photoinduced Electron Transfer (PET) initiated carbocyclization. rsc.orgrsc.orgnih.gov This reaction is the key step for forming the C4a-C10b bond, which closes the B-ring and completes the phenanthridone core. rsc.orgrsc.org

The process begins with a precursor molecule that contains two key functionalities within its structure: a silyl enol ether and an electron-rich aromatic ring. rsc.org Upon irradiation with light in the presence of a photosensitizer, an electron is transferred from the electron-rich aromatic moiety to the excited sensitizer, generating a radical cation intermediate. researchgate.netnumberanalytics.comscripps.edu This radical cation is highly reactive, and the silyl enol ether, acting as a nucleophile, attacks the radical cation center on the aromatic ring in an intramolecular fashion. rsc.orgdntb.gov.ua

This cyclization is highly efficient and regioselective, leading to the formation of the desired six-membered B-ring. rsc.org A subsequent deprotonation and loss of the silyl group yields the stable, cyclized product. researchgate.net The power of this methodology lies in its ability to form a critical carbon-carbon bond under relatively mild conditions, driven only by light energy. numberanalytics.com It proved to be a successful strategy for building the trans-fused BC-ring system characteristic of this compound. rsc.org

Beyond PET-initiated reactions, other intramolecular cyclizations are fundamental to the synthesis of phenanthridone alkaloids. nih.govnih.gov

Heck Reactions: The intramolecular Mizoroki-Heck reaction is a powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds, and it has been widely applied to the synthesis of phenanthridone skeletons. nih.govresearchgate.net In a typical application, a precursor containing an aryl halide and an alkene tethered by an amide linkage is treated with a palladium or nickel catalyst. nih.govacs.org This triggers a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination to form a new ring by coupling the aryl group to the alkene. This reaction has been used to construct the B-ring of compounds like lycoricidine and other analogues. tcu.eduresearchgate.net Recent advancements have led to the development of enantioselective Heck reactions, allowing for the creation of quaternary stereocenters with high enantiopurity. nih.govacs.org

The following table summarizes the application of these key cyclization reactions in phenanthridone synthesis:

| Reaction Type | Key Transformation | Catalyst/Conditions | Application in Phenanthridone Synthesis |

| PET Carbocyclization | Silyl enol ether + Aromatic ring → Cyclohexanone ring | Light, Photosensitizer | Forms B-ring of this compound rsc.orgrsc.org |

| Intramolecular Heck | Aryl halide + Alkene → New C-C bond and ring | Pd or Ni catalyst, Base | Forms B-ring in lycoricidine and other analogues tcu.edunih.gov |

| Intramolecular Aza-Michael | Amine/Amide + α,β-Unsaturated system → N-heterocycle | Base or Organocatalyst | Forms piperidine (B6355638) or other N-heterocyclic precursors acs.orgbeilstein-journals.org |

Photoinduced Electron Transfer (PET) Initiated Carbocyclization

Application of Chiral Pool Starting Materials

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, has been a cornerstone in the synthesis of many complex natural products, including this compound. This strategy elegantly circumvents the need for de novo asymmetric synthesis, directly incorporating the inherent chirality of the starting material into the target molecule.

D-(-)-Quinic acid, a readily available and inexpensive chiral building block derived from natural sources like cinchona bark and coffee beans, has emerged as a valuable starting material for the synthesis of this compound. rsc.orgnih.govambeed.com Its highly functionalized cyclohexane (B81311) ring provides a pre-existing scaffold that mirrors the C-ring of the target alkaloid, significantly streamlining the synthetic sequence. rsc.orgrsc.org

The use of D-(−)-quinic acid has also been instrumental in developing a concise route to the aminocyclohexanetriol moiety, a key structural feature of 2,7-dideoxypancratistatin. semanticscholar.orgnih.gov This further underscores the versatility and strategic importance of this chiral pool starting material in the synthesis of complex Amaryllidaceae alkaloids.

D-Mannitol, a C2-symmetric polyol, is another prominent chiral pool starting material that has been effectively utilized in the synthesis of Amaryllidaceae alkaloids and their analogues. nii.ac.jpresearchgate.net Its abundant stereocenters and versatile functional groups make it an attractive precursor for constructing the highly oxygenated cyclohexane ring of pancratistatin and its derivatives.

A recent total synthesis of a novel stereoisomer of pancratistatin, 1,4a-di-epi-ent-pancratistatin, commenced from D-mannitol. nii.ac.jp This 14-step synthesis highlights the utility of carbohydrates in generating the core structure. A key feature of this route is the conjugate addition of an organocuprate to a nitrosoolefin, which is generated in situ from an inosose oxime derived from D-mannitol. nii.ac.jp This is followed by a stereoselective reduction of the oxime to an amine and subsequent formylation to construct the lactam ring. nii.ac.jp

Other carbohydrate precursors have also been employed in the synthesis of related compounds. For instance, the stereocontrolled synthesis of (+)-7-deoxypancratistatin has been achieved starting from pentoses like D-ribose and D-xylose. nih.gov These convergent strategies involve coupling a carbohydrate-derived fragment with an aromatic component, followed by key transformations such as ring-closing metathesis and Overman rearrangement to assemble the final phenanthridinone skeleton. nih.gov The use of D-glucose has also been reported in the synthesis of vittatine, another Amaryllidaceae alkaloid, showcasing the broad applicability of carbohydrates in this field. semanticscholar.orgnih.gov

| Starting Material | Key Reactions | Target/Analogue | Reference |

| D-(-)-Quinic Acid | PET initiated carbocyclization | This compound | rsc.orgnih.gov |

| D-Mannitol | Conjugate addition to nitrosoolefin, Stereoselective oxime reduction | 1,4a-di-epi-ent-pancratistatin | nii.ac.jp |

| D-Ribose/D-Xylose | Ring-closing olefin metathesis, Overman rearrangement | (+)-7-Deoxypancratistatin | nih.gov |

Utilization of D-(-)-Quinic Acid in this compound Synthesis

Hetero-Diels-Alder and Related Cycloaddition Strategies for Ring Construction

The Diels-Alder reaction, a powerful [4+2] cycloaddition, and its hetero-variant have proven to be highly effective strategies for the construction of the six-membered rings found in the core structure of Amaryllidaceae alkaloids. nih.govwikipedia.org These reactions allow for the rapid assembly of complex cyclic systems with a high degree of stereocontrol. wikipedia.orgnumberanalytics.com

In the context of pancratistatin analogues, a hetero-Diels-Alder reaction has been utilized to construct the dihydroisoquinolinone subunit, which constitutes rings A and B of the final product. nih.gov This approach, combined with a nitroenal/dioxanone annulation to form ring C, provides a convergent pathway to 7,9-dideoxy analogues of pancratistatin. nih.gov

Furthermore, a one-pot Stille/intramolecular Diels-Alder (IMDAF) cycloaddition cascade has been employed for the synthesis of (+/-)-lycoricidine and (+/-)-7-deoxypancratistatin. nih.gov This elegant sequence constructs the core skeleton in a single operation. The resulting cycloadduct is then further elaborated to install the remaining functionality, demonstrating the efficiency of cycloaddition strategies in accessing these complex natural products. nih.gov

| Cycloaddition Strategy | Rings Formed | Target/Analogue | Reference |

| Hetero-Diels-Alder | Rings A and B (Dihydroisoquinolinone) | 7,9-Dideoxy-pancratistatin analogues | nih.gov |

| Stille/Intramolecular Diels-Alder (IMDAF) | Core Skeleton | (+/-)-Lycoricidine, (+/-)-7-Deoxypancratistatin | nih.gov |

Aza-Payne Rearrangement in Related Amaryllidaceae Alkaloid Synthesis

The aza-Payne rearrangement, a base-catalyzed isomerization of an epoxy alcohol to an aziridinol, has been a key transformation in the synthesis of several Amaryllidaceae alkaloids, including derivatives of 7-deoxypancratistatin (B1221876). acs.orgnih.gov This rearrangement allows for the strategic repositioning of functional groups, enabling subsequent cyclization reactions to form the desired phenanthridinone core. univie.ac.at

In the synthesis of epi-7-deoxypancratistatin, an epoxy conduramine derived via an aza-Payne rearrangement serves as a crucial intermediate. univie.ac.at This intermediate undergoes an intramolecular Lewis acid-catalyzed cyclization to furnish the cis-fused phenanthridone core of the alkaloid. univie.ac.at This strategy highlights the power of the aza-Payne rearrangement in creating complex molecular architectures from relatively simple starting materials. acs.orgnih.gov

Biocatalytic approaches have also been combined with the aza-Payne rearrangement to achieve efficient total syntheses of major Amaryllidaceae alkaloids. acs.orgnih.gov These methods often begin with the enzymatic dioxygenation of an aromatic precursor, followed by a sequence involving the selective opening of a cyclic sulfate (B86663) over an aziridine (B145994) and the aza-Payne rearrangement. acs.orgnih.gov

Methodological Challenges in the Synthesis of the Highly Oxygenated Hexahydrophenanthridinone Core

The synthesis of the highly oxygenated hexahydrophenanthridinone core of this compound and its congeners is fraught with significant methodological challenges. nih.govresearchgate.net A primary hurdle is the stereocontrolled installation of multiple contiguous chiral centers on the cyclohexane C-ring. rsc.orgnii.ac.jp Achieving the correct relative and absolute stereochemistry of the hydroxyl and amino groups is paramount for biological activity.

Another major challenge lies in the construction of the trans-fused B/C ring junction present in many pancratistatin-related alkaloids. rsc.org While some synthetic strategies lead to the thermodynamically more stable cis-fused system, achieving the trans-fusion often requires carefully designed and stereospecific reactions. For instance, in the synthesis of (+/-)-7-deoxypancratistatin, a stereospecific decarbonylation reaction mediated by Wilkinson's catalyst was employed to set the trans B-C ring junction. nih.gov

Furthermore, the regioselectivity of reactions on the densely functionalized core can be problematic. For example, during the construction of the lactam ring via Bischler-Napieralski-type cyclizations, achieving the desired regioselectivity can be challenging. nii.ac.jp Careful selection of reagents and reaction conditions is often necessary to overcome these issues. nii.ac.jp

Comparative Analysis of Different Synthetic Routes: Efficiency, Stereocontrol, and Scalability

A variety of synthetic routes to this compound and related Amaryllidaceae alkaloids have been developed, each with its own set of advantages and disadvantages in terms of efficiency, stereocontrol, and scalability.

| Synthetic Approach | Key Features | Advantages | Disadvantages | References |

| Chiral Pool (D-(-)-Quinic Acid) | PET initiated carbocyclization | Enantiomerically pure starting material, fewer steps to introduce C-ring chirality | May require functional group manipulations to match the target | rsc.orgnih.govrsc.org |

| Chiral Pool (D-Mannitol) | Conjugate addition to a nitrosoolefin | Readily available starting material, versatile for creating analogues | Can be a lengthy sequence to the final target | nii.ac.jp |

| Cycloaddition (Hetero-Diels-Alder) | Convergent assembly of the core structure | Rapid construction of cyclic systems, good stereocontrol | May require the synthesis of complex diene and dienophile precursors | nih.gov |

| Aza-Payne Rearrangement | Strategic functional group repositioning | Enables novel cyclization strategies | May involve sensitive intermediates | acs.orgnih.govunivie.ac.at |

| Biocatalysis | Enzymatic reactions for key steps | High stereoselectivity, environmentally benign conditions | Substrate scope of enzymes can be limited | acs.orgnih.gov |

Stereocontrol is a critical aspect, and approaches utilizing chiral pool starting materials like D-(-)-quinic acid or D-mannitol inherently provide excellent stereocontrol for the C-ring. nii.ac.jpnih.gov Biocatalytic methods are also renowned for their exceptional stereoselectivity. acs.orgnih.gov

Scalability is a crucial consideration for producing sufficient quantities of the compound for further study. Syntheses that utilize inexpensive starting materials and robust, high-yielding reactions are more amenable to large-scale production. The synthesis of a pancratistatin analogue from D-mannitol, for example, was conducted on a gram scale, indicating its potential for scalability. nii.ac.jp

Ultimately, the choice of synthetic route depends on the specific goals of the research, whether it be the rapid synthesis of analogues for structure-activity relationship studies or the large-scale production of a specific target molecule.

Exploration of Biological Relevance and Structure Activity Relationships of + 2,7 Dideoxypancratistatin and Its Analogues

Rationale for Investigation into the Potential Biological Activities of (+)-2,7-Dideoxypancratistatin Analogues

The Amaryllidaceae family of plants produces a unique class of alkaloids, many of which are not found in any other plant family. nih.gov For nearly two centuries, these alkaloids have been the subject of intense chemical investigation. nih.gov Among these, pancratistatin (B116903) and its analogues have garnered significant attention for their potent biological activities, including anticancer, antiviral, and antiparasitic properties. acs.org However, the low natural abundance of these compounds presents a major obstacle to their clinical development. nih.govacs.org This scarcity has driven extensive research into the total synthesis of these alkaloids and their derivatives, aiming to create analogues with comparable or enhanced therapeutic activities and improved bioavailability. researchgate.netcdnsciencepub.com

The investigation into analogues of this compound is particularly compelling. The synthesis of these analogues allows for a systematic exploration of the structure-activity relationships (SAR), providing crucial insights into the key structural features required for biological activity. researchgate.net By modifying the core structure of pancratistatin, researchers can identify the minimal pharmacophore—the essential molecular framework responsible for its therapeutic effects. academicjournals.org This knowledge is instrumental in designing simplified, more accessible analogues that retain or even exceed the potency of the natural product. The ultimate goal is to develop novel compounds with significant therapeutic potential that can be produced in sufficient quantities for clinical use. researchgate.netcdnsciencepub.com

Structure-Activity Relationship (SAR) Studies of Phenanthridone Alkaloids Relevant to this compound

The biological activity of phenanthridone alkaloids is intricately linked to their molecular architecture. An intact tricyclic phenanthridone nucleus is fundamental for activity, as truncated versions show significantly reduced potency. researchgate.net

Impact of Aromatic Substituents on Activity (e.g., C-7, C-9 Oxygen Functionalities)

Substituents on the A ring of the phenanthridone core play a critical role in modulating biological activity. The 8,9-methylenedioxy group, for instance, is considered essential. Analogues with different substituents on this ring, such as methoxyl or β-carboline groups, are approximately 100 times less active than pancratistatin. researchgate.net

The presence of a hydroxyl group at the C-7 position has a notable modulatory effect, often leading to a significant increase in activity. researchgate.net For example, pancratistatin is considerably more potent than its 7-deoxy counterpart. researchgate.net This highlights the importance of this polar functional group in the pharmacophore. The removal of oxygen substituents on ring A leads to a significant reduction in potency. 7-Deoxypancratistatin (B1221876) is about 10-fold less potent than pancratistatin, while an analogue with a single alkoxy group is 100-fold less cytotoxic. nih.gov The replacement of the methylenedioxybenzene ring with an indole (B1671886) moiety results in an almost complete loss of in vitro anticancer activity. nih.gov

The position of methoxyl groups is also important for antimicrobial activity. Two methoxyl groups at C-7 and C-8 (as in chelerythrine) increased antimicrobial activity compared to methoxyl groups at C-8 and C-9 (as in nitidine). plos.org

Table 1: Impact of Aromatic Ring A Substitutions on Cytotoxicity

| Compound | Aromatic Ring A Substitutions | Relative Potency | Citation |

|---|---|---|---|

| Pancratistatin | 8,9-methylenedioxy, 7-hydroxy | High | researchgate.net |

| 7-Deoxypancratistatin | 8,9-methylenedioxy | ~10-fold less potent than pancratistatin | nih.gov |

| Analogue with single alkoxy group | Single alkoxy | 100-fold less potent than pancratistatin | nih.gov |

| Analogue with indole moiety | Indole instead of methylenedioxybenzene | Inactive | nih.gov |

| Analogues with methoxyl or β-carboline groups | Methoxyl or β-carboline | ~100-fold less active than pancratistatin | researchgate.net |

Significance of Hydroxy Functionalities on Ring C (e.g., 2,3,4-Triol Moiety)

The hydroxyl groups on the C ring are critical for the biological activity of pancratistatin and its analogues. The 2,3,4-triol moiety is a key feature of the minimum pharmacophore required for potent anticancer activity. academicjournals.orgulb.ac.be Systematic removal of these hydroxyl groups leads to a significant decrease in activity. nih.gov

Studies have shown that a minimum of two hydroxyl groups at either the C-2/C-3 or C-3/C-4 positions is necessary for activity. researchgate.net The hydroxyl group at C-4 is required in conjunction with either or both of the hydroxyls at C-2 and C-3. researchgate.net The loss of any of the three hydroxyl groups attenuates biological activity. researchgate.net Furthermore, substituting the tri-hydroxylated ring C with hydrophobic moieties leads to a decrease in anticancer capacity. researchgate.net

Table 2: Influence of Ring C Hydroxyl Groups on Activity

| Ring C Modification | Effect on Activity | Citation |

|---|---|---|

| Complete 2,3,4-triol moiety | Potent activity | academicjournals.orgulb.ac.be |

| Dihydroxy substitution at C-2/C-3 or C-3/C-4 | Minimum requirement for activity | researchgate.net |

| Loss of any of the three hydroxyl groups | Attenuated activity | researchgate.net |

| Substitution with hydrophobic moieties | Decreased anticancer capacity | researchgate.net |

Influence of Lactam Ring Integrity and Modifications

The integrity of the lactam ring (Ring B) is crucial for the biological activity of phenanthridone alkaloids. Opening of this ring, either by cleaving the C10a-C10b bond or by removing the amide functionality, results in inactive analogues. nih.gov The sp² hybridization of the amide group is considered critical, and any distortion or opening of the ring reduces activity.

Stereochemical Requirements for Observed Biological Profiles

The stereochemistry of pancratistatin and its analogues is a significant determinant of their biological activity. The natural enantiomer of pancratistatin is approximately 10-fold more active than its unnatural counterpart, highlighting the importance of the correct stereochemical configuration. researchgate.net The trans-fused B/C-ring system is also a critical feature, with cis-fused analogues showing reduced or no activity. academicjournals.orgrsc.org

Modifications at the C10b position can also have a profound impact. For instance, C10b-(S)-epimers of 7-deoxypancratistatin and pancratistatin, as well as an analogue with a C10b-(R)-hydroxyl group, exhibited significantly reduced potency or were completely inactive. nih.gov

Mechanism of Action Studies using this compound Analogues (Theoretical and Cellular Models)

While the precise mechanisms of action for many this compound analogues are still under investigation, studies on related phenanthridone alkaloids provide valuable insights. Pancratistatin is known to selectively induce apoptosis in cancer cells, with mitochondria being a key site of action. academicjournals.orgnih.gov It is believed to target differences in the mitochondrial setup of cancer cells compared to normal cells, leading to caspase-mediated apoptosis without affecting healthy cells.

In contrast, narciclasine (B1677919), another Amaryllidaceae alkaloid, primarily inhibits protein biosynthesis, which contributes to its broader cytotoxicity. academicjournals.org Some studies suggest that narciclasine induces apoptosis by activating the initiator caspases of the death receptor pathway in cancer cells. academicjournals.org

The development of various analogues allows for a deeper understanding of these mechanisms. For example, the study of 10b-aza-analogues, where the C10b carbon is replaced by a nitrogen atom, has revealed interesting electronic effects on antiviral activity, suggesting a possible role for π-type secondary orbital interactions with the biological target. nih.gov These studies, combining theoretical modeling and cellular assays, are crucial for elucidating the complex interplay between molecular structure and biological function, ultimately guiding the design of more effective and selective therapeutic agents.

Investigation of Cellular Pathways and Molecular Targets through Analog Design

The design and synthesis of analogues of pancratistatin, including this compound, have been instrumental in elucidating their mechanism of action. A key target of these compounds appears to be the mitochondria, the powerhouses of the cell. scienceopen.com Several pancratistatin analogues have been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function. scienceopen.comdntb.gov.ua This disruption can involve the depolarization of the mitochondrial membrane, leading to the release of cytochrome c, a key event in initiating the caspase cascade that culminates in apoptosis.

Interestingly, the pro-apoptotic effects of some pancratistatin analogues are dependent on functional mitochondrial complex II and III, suggesting that these compounds may exploit metabolic vulnerabilities within cancer cells. scienceopen.com This highlights the importance of the electron transport chain in the mechanism of action of these compounds. scienceopen.com

Furthermore, studies have explored the role of these compounds in various signaling pathways. For instance, some pancratistatin analogues have been shown to influence pathways related to inflammation and immune response. nih.gov Research has also indicated a potential link to the p53 pathway, a critical tumor suppressor pathway. nih.gov The ability of certain analogues to induce apoptosis irrespective of the p53 status of cancer cells suggests a mechanism that can bypass common resistance pathways. dntb.gov.ua

The design of analogues with modifications on different parts of the molecule has provided valuable insights. For example, modifications to the C-ring of the pancratistatin scaffold, such as truncation or opening of the ring, have been shown to significantly reduce anti-proliferative activity, underscoring the importance of this structural feature. nih.gov Conversely, modifications at other positions, such as the introduction of a benzoate (B1203000) ester at C1, have been reported to enhance potency. nih.gov

Table 1: Investigated Cellular Pathways and Molecular Targets

| Cellular Process/Pathway | Key Findings |

|---|---|

| Mitochondrial Apoptosis | Pancratistatin analogues induce apoptosis by disrupting mitochondrial function, including membrane depolarization and cytochrome c release. scienceopen.com |

| Electron Transport Chain | The pro-apoptotic effects of some analogues are dependent on functional mitochondrial complexes II and III. scienceopen.com |

| p53 Pathway | Some analogues exhibit activity independent of the p53 status of cancer cells, suggesting a broad therapeutic window. dntb.gov.ua |

| Inflammatory and Immune Pathways | Research suggests a potential role in modulating inflammatory and immune responses. nih.gov |

Insights into Anti-proliferative Mechanisms via Structure-Activity Correlation

The anti-proliferative activity of this compound and its analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key pharmacophoric elements responsible for their cytotoxic effects. nih.govuc.pt

The core tricyclic phenanthridone nucleus is considered essential for activity, as truncated analogues have shown markedly reduced potency. researchgate.net The hydroxyl groups on the cyclitol ring (C-ring) also play a critical role. For example, the absence of the 7-hydroxyl group, as in 7-deoxypancratistatin, leads to a significant reduction in anti-proliferative potency compared to pancratistatin. Similarly, the loss of three hydroxyl groups on this ring has been associated with a decrease in anti-cancer capacity. researchgate.net

Conversely, strategic modifications have led to the development of analogues with enhanced activity. The introduction of a C1-C10b double bond, as seen in narciclasine and lycoricidine (B35470), results in potent nanomolar anti-proliferative activities. nih.gov Furthermore, esterification of the C1-hydroxyl group, for instance with a benzoate group, has been shown to increase potency by 10 to 100 times, likely by improving membrane permeability. nih.gov

Table 2: Structure-Activity Relationship Highlights

| Structural Modification | Impact on Anti-proliferative Activity |

|---|---|

| Truncation of C-ring | Significantly reduces activity. nih.gov |

| Absence of 7-hydroxyl group | Leads to reduced potency. |

| Introduction of C1-C10b double bond | Results in potent nanomolar activity. nih.gov |

| Esterification of C1-hydroxyl group | Can enhance potency by improving membrane permeability. nih.gov |

| Modifications on the A-ring | Influences the overall pharmacophore. nih.gov |

Future Research Directions and Translational Perspectives for + 2,7 Dideoxypancratistatin Research

Development of Next-Generation Synthetic Strategies for Complex Amaryllidaceae Alkaloids

Future synthetic efforts will focus on creating more concise, efficient, and scalable routes. Key areas of advancement include:

Dearomatization Strategies: A concise synthesis of (+)-pancratistatin and (+)-7-deoxypancratistatin has been achieved from benzene (B151609) using an innovative enantioselective, dearomative carboamination strategy. wikipedia.org This approach directly installs key stereochemical features and functional groups, significantly shortening the synthetic sequence.

Photochemical Methods: Photoinduced electron transfer (PET) has been employed in a novel strategy for synthesizing the phenanthridone core of these alkaloids. nih.govacademictree.org A key step involves the PET-initiated carbocyclization of an electron-rich aromatic system by a silylenol ether, as demonstrated in a model synthesis of (+)-2,7-dideoxypancratistatin. nih.govias.ac.inscribd.comvdoc.pub

Novel Annulation and Cycloaddition Reactions: The development of new annulative approaches, for example, using carbohydrate-based starting materials, provides another avenue to the phenanthridone skeleton. acs.org Likewise, exploring novel cycloaddition strategies, such as those used in the synthesis of gracilamine, can inspire new pathways to related alkaloid frameworks. rsc.org

The overarching goal is to develop modular and divergent synthetic platforms. Such strategies would not only enable the efficient total synthesis of the natural products but also facilitate the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Reaction/Concept | Application Example | Reference(s) |

| Dearomative Carboamination | Enantioselective dearomatization of benzene | Total synthesis of (+)-pancratistatin and (+)-7-deoxypancratistatin | wikipedia.org |

| PET-Initiated Carbocyclization | Photoinduced electron transfer to trigger ring formation | Model synthesis of this compound | nih.govacademictree.org |

| Annulative Approaches | Building the ring system from acyclic or simpler cyclic precursors | Synthesis of (+)-tetrabenzyllycoricidine from carbohydrate-based materials | acs.org |

| Diels-Alder / Overman Rearrangement | Classic reactions to build key rings and introduce nitrogen | First total synthesis of racemic pancratistatin (B116903) | nih.gov |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for accelerating drug discovery by providing insights into ligand-target interactions at the atomic level. researchgate.netkallipos.grgoogle.comethernet.edu.et For this compound and related alkaloids, these in silico methods are crucial for identifying biological targets, elucidating mechanisms of action, and guiding the rational design of more potent and selective derivatives.

Future research in this area will likely focus on:

Target Identification and Validation: While pancratistatin is known to induce apoptosis, its direct molecular targets are not fully elucidated. academicjournals.org Computational approaches, such as reverse docking, can screen the proteome to identify potential binding partners, which can then be experimentally validated.

Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting and analyzing how these alkaloids bind to their targets. For example, in silico studies on other Amaryllidaceae alkaloids have successfully predicted their binding modes within the active sites of enzymes like Trypanosoma cruzi trans-sialidase and human butyrylcholinesterase (hBuChE). researchgate.netresearchgate.netnih.gov These studies identified key amino acid residues crucial for interaction, such as Glu230, Tyr342, and Asp59 in trans-sialidase. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed. These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test.

Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of ligand-protein complexes, providing a more quantitative prediction of binding affinity. researchgate.net

These computational studies, when used in a synergistic loop with chemical synthesis and biological testing, can significantly streamline the process of developing next-generation therapeutic agents based on the this compound scaffold.

| Computational Method | Application in Amaryllidaceae Alkaloid Research | Key Insights | Reference(s) |

| Molecular Docking | Predicting binding modes of alkaloids in enzyme active sites | Identification of key interacting amino acid residues in T. cruzi trans-sialidase and hBuChE | researchgate.netresearchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time | Evaluation of the stability of montanine (B1251099) in the trans-sialidase active site | researchgate.net |

| 3D Model Construction | Modeling the complex of lycorine (B1675740) with the human 80S ribosome | Understanding the mechanism of antiviral activity by inhibition of protein synthesis | rsc.org |

Exploration of Biosynthetic Pathways and Enzymatic Synthesis of Amaryllidaceae Alkaloids

Nature’s approach to constructing Amaryllidaceae alkaloids is elegant and highly efficient, relying on a series of enzymatic transformations. zmchdahod.org Understanding these biosynthetic pathways not only offers fascinating biological insights but also provides a toolbox of enzymes that can be harnessed for synthetic purposes. nih.govnih.govscispace.com The biosynthesis of pancratistatin-like compounds is believed to proceed from the precursor O-methylnorbelladine, which is formed from L-phenylalanine and L-tyrosine. wikipedia.orgrsc.orgub.edu This precursor undergoes an oxidative phenol (B47542) coupling reaction, a key step that establishes the core structure of the alkaloid family. rsc.org

Despite this general understanding, many of the specific enzymes involved in the later, more complex steps of the pathway remain undiscovered. nih.govmdpi.com Future research will be directed towards:

Gene Discovery: Advanced "omics" technologies, including genomics, transcriptomics, and proteomics, are powerful tools for identifying candidate genes that code for the biosynthetic enzymes in Amaryllidaceae plants like Narcissus and Lycoris. nih.gov

Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be produced and characterized to determine their precise function, substrate specificity, and mechanism. This will fill the gaps in our knowledge of how this compound and its relatives are assembled in nature.

Chemoenzymatic and Biosynthetic Production: The discovered enzymes can be employed as biocatalysts in chemoenzymatic synthesis. academicjournals.org This approach combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of enzymatic reactions. For example, recombinant E. coli strains have been engineered to perform key transformations in the synthesis of pancratistatin precursors. academicjournals.org Ultimately, it may be possible to engineer microorganisms to produce these complex alkaloids from simple feedstocks, providing a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.

| Research Area | Objective | Approach | Reference(s) |

| Biosynthesis Elucidation | Identify the complete enzymatic pathway to pancratistatin. | Isotopic labeling studies; characterization of intermediates. | wikipedia.orgrsc.orgub.edu |

| Gene and Enzyme Discovery | Isolate and characterize the specific enzymes (e.g., oxidases, transferases) involved. | Transcriptomic and proteomic analysis of Amaryllidaceae plants. | nih.govmdpi.com |

| Biocatalysis & Enzymatic Synthesis | Use enzymes or engineered microbes to produce alkaloids and precursors. | Chemoenzymatic synthesis using isolated enzymes or whole-cell biotransformation. | academicjournals.orgnih.gov |

Design and Synthesis of Novel this compound-Derived Scaffolds for Medicinal Chemistry

While this compound is a compelling starting point, its inherent properties may not be optimal for a therapeutic agent. Medicinal chemistry often relies on the creation of novel molecular scaffolds derived from a natural product to improve properties like potency, selectivity, solubility, and metabolic stability, or to secure novel intellectual property. nih.govniper.gov.in This strategy involves synthesizing analogues with simplified or significantly altered core structures.

Future work in this domain will focus on the rational design and synthesis of new scaffolds based on the pancratistatin framework:

Ring Truncation and Simplification: Several research groups have already explored the synthesis of pancratistatin analogues where the cyclitol (C-ring) portion is truncated or replaced. nih.govacs.orgacs.org For instance, analogues with a formally cleaved C3-C4 bond or those containing a truncated lactol moiety have been prepared. nih.govacs.org While these initial analogues often showed reduced activity, they provided crucial insights into the structural requirements for bioactivity and serve as a foundation for future design.

Modification of Key Functional Groups: The synthesis of C-1 homologues of pancratistatin, such as hydroxymethyl and acetoxymethyl derivatives, has been shown to yield compounds with promising anticancer activity. nih.gov This highlights that even subtle modifications to the periphery of the scaffold can significantly impact biological function.

These medicinal chemistry campaigns, guided by computational modeling and SAR data, aim to identify a new generation of pancratistatin-derived compounds with superior drug-like properties.

| Modification Strategy | Rationale | Example | Reference(s) |

| Cyclitol Ring Truncation | Simplify synthesis, improve solubility | Analogues with cleaved C3-C4 bond; lactol analogues | nih.govacs.orgacs.org |

| Click Chemistry Approach | Create novel, patentable core structures | Triazole-containing tricyclic analogues | scispace.com |

| C-1 Homologation | Modulate binding interactions and physical properties | C-1 hydroxymethyl and acetoxymethyl analogues | nih.gov |

| Dehydroxylation | Probe the importance of specific hydroxyl groups for activity | Synthesis of various deoxypancratistatin analogues | nih.govacs.org |

Methodological Advancements in Natural Product Isolation and Identification relevant to Novel Analogues

The discovery of this compound and other Amaryllidaceae alkaloids relies on the ability to isolate and identify these compounds from complex plant extracts. nih.gov While traditional methods like percolation and Soxhlet extraction have been used, they can be slow and inefficient. umlub.pl The future of natural product discovery in this family lies in adopting advanced, high-throughput separation and analytical techniques. These methods not only improve the efficiency of isolating known compounds but also increase the chances of discovering novel, minor analogues that may possess unique biological activities.

Key methodological advancements to be pursued include:

Advanced Extraction Techniques: Modern methods such as Pressurized Liquid Extraction (PLE) and ultrasonic-assisted extraction offer significant advantages over traditional techniques, including faster extraction times, reduced solvent consumption, and higher recovery rates. umlub.plresearchgate.net

High-Performance Chromatographic Separation: The use of pH-zone-refinement Centrifugal Partition Chromatography (CPC) has proven to be a remarkably efficient technique for the preparative separation of Amaryllidaceae alkaloids. nih.gov This support-free liquid-liquid chromatography method can yield multiple pure alkaloids in a single step, making it ideal for isolating compounds from crude extracts. nih.gov

Sensitive Analytical Methods: The coupling of chromatographic techniques with mass spectrometry (e.g., GC-MS, LC-MS) is essential for the rapid identification and characterization of alkaloids within an extract, even those present at very low concentrations. researchgate.netinternationaljournalcorner.com These hyphenated techniques provide structural information that is crucial for identifying both known and potentially new compounds.

TLC-Bioautography: This technique combines thin-layer chromatography with a biological assay directly on the TLC plate. researchgate.net It allows for the rapid screening of crude extracts to pinpoint which specific compounds are responsible for an observed biological activity (e.g., enzyme inhibition), guiding the subsequent isolation efforts. researchgate.net

By integrating these advanced methodologies, researchers can more effectively mine the rich chemical diversity of the Amaryllidaceae family, leading to the discovery of new analogues of this compound with potentially novel or improved therapeutic properties.

Q & A

Q. What are the key synthetic routes for (+)-2,7-Dideoxypancratistatin, and what challenges arise during its preparation?

this compound is synthesized via photocyclization and selective reduction strategies. A prominent method involves using D-(-)-quinic acid as a starting material, employing PET-initiated carbocyclization of silylenol ethers to establish the trans-ring juncture in tricyclic intermediates . Challenges include steric hindrance during carbonyl reduction (requiring precise stereochemical control) and the need for protecting groups to prevent undesired side reactions .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry. For novel intermediates, full spectral data (e.g., NOESY for stereochemistry) and comparison with literature values for known analogues (e.g., pancratistatin) are critical. X-ray crystallography may resolve ambiguities in complex stereocenters .

Q. What in vitro biological assays are commonly used to evaluate this compound’s activity?

Standard assays include cytotoxicity screens (e.g., against cancer cell lines via MTT assays) and apoptosis induction studies (e.g., caspase activation, Annexin V staining). Dose-response curves and IC₅₀ values are calculated to quantify potency, with comparisons to parent compounds like pancratistatin .

Advanced Research Questions

Q. How do structural modifications (e.g., deoxygenation at C2/C7) impact the bioactivity of pancratistatin analogues?

Deoxygenation at C2/C7 reduces polarity, potentially enhancing membrane permeability. However, this may compromise hydrogen-bonding interactions with biological targets. Comparative SAR studies using analogues (e.g., 7-deoxypancratistatin) reveal that hydroxyl groups at C1, C3, and C4 are critical for maintaining cytotoxicity .

Q. What experimental designs address discrepancies in reported efficacy between in vitro and in vivo models?

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability). To resolve these, researchers employ:

Q. How can computational methods optimize the synthesis of this compound derivatives?

DFT calculations predict transition states for key reactions (e.g., photocyclization), guiding solvent and catalyst selection. Molecular docking studies identify binding poses in biological targets, informing rational modifications to enhance affinity .

Q. What statistical approaches validate the reproducibility of biological assays for this compound?

- Power analysis : Determines sample size to avoid Type I/II errors.

- Blinded experiments : Minimizes bias in data collection.

- ANOVA with post-hoc tests : Compares multiple treatment groups against controls. Replicates (n ≥ 3) and independent validation by a second lab are mandatory for high-impact studies .

Addressing Contradictions and Gaps

Q. How should researchers reconcile conflicting data on the mechanism of action (e.g., apoptosis vs. autophagy induction)?

- Multi-omics integration : Combine transcriptomics and proteomics to identify pathway crosstalk.

- Kinetic assays : Time-resolved studies distinguish primary effects (e.g., early caspase activation) from secondary responses.

- Knockout models : Use CRISPR-edited cell lines to validate target dependency .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Flow chemistry : Enhances reaction control for photocyclization steps.

- Enzymatic resolution : Uses lipases or esterases to separate enantiomers.

- Design of Experiments (DoE) : Optimizes variables (temperature, catalyst loading) systematically .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.